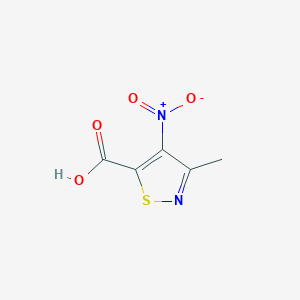

3-Methyl-4-nitro-isothiazole-5-carboxylic acid

Description

Historical context of isothiazole chemistry

The development of isothiazole chemistry traces back to the early discoveries in heterocyclic compound synthesis, where researchers first recognized the importance of sulfur-nitrogen containing five-membered rings. Historical synthetic procedures for isothiazoles initially involved complex multi-step processes, exemplified by the early preparation of isothiazole through oxidation of 5-amino-1,2-benzoisothiazole with alkaline potassium permanganate solution, followed by decarboxylation of isothiazole-4,5-dicarboxylic acid. This type of synthetic procedure, while having purely historical significance, laid the groundwork for understanding the fundamental chemistry of these heterocycles.

The classification of isothiazole synthetic methods has evolved significantly over the decades, with retrosynthetic analysis becoming a cornerstone for understanding approaches to substituted isothiazole production. Early research in the 1960s contributed to the foundation of heterocyclic polymer chemistry, as demonstrated by work on heteroaromatic polymers including polybithiazoles, which exhibited outstanding thermal stability and were characteristically insoluble, infusible, highly crystalline, and of high molecular weight. The quaternary isothiazole studies from this period provided crucial insights into the fundamental properties and reactivity patterns of these heterocycles.

The aromaticity of isothiazole rings became a subject of intensive study, with researchers discovering that isothiazole compounds behave as stable aromatic molecules due to the existence of an aromatic delocalized π-electron system. Measurements of ring hydrogen exchange rates for isothiazole and its methyl derivatives revealed that isothiazole exhibits a small degree of bond fixation, with aromaticity greater than that observed for pyrazole and isoxazole moieties. The non-local diamagnetic susceptibility perpendicular to the molecular plane provided additional quantitative measures of isothiazole aromaticity, establishing fundamental understanding of these heterocycles' electronic properties.

Structural significance of 3-methyl-4-nitro-isothiazole-5-carboxylic acid in heterocyclic research

3-Methyl-4-nitro-isothiazole-5-carboxylic acid represents a highly functionalized example of isothiazole heterocycles, with molecular formula C₅H₄N₂O₄S and molecular weight of 188.16 grams per mole. The compound features a five-membered isothiazole ring substituted with a methyl group at position 3, a nitro group at position 4, and a carboxylic acid moiety at position 5, creating a unique substitution pattern that influences both electronic properties and reactivity patterns.

The structural arrangement of functional groups in 3-methyl-4-nitro-isothiazole-5-carboxylic acid creates significant electronic effects within the heterocyclic system. The nitro group at position 4 introduces strong electron-withdrawing effects, which enhance reactivity in electrophilic substitution and redox-mediated processes. This electron-withdrawing character, combined with the electron-donating methyl group at position 3, creates an electronic gradient across the isothiazole ring that influences both chemical reactivity and biological activity profiles.

The carboxylic acid functionality at position 5 provides multiple synthetic opportunities for further derivatization and enhances the compound's potential for forming hydrogen bonds and ionic interactions. Physical property measurements indicate a boiling point of 247.3 ± 40.0 degrees Celsius at 760 millimeters of mercury, a flash point of 103.3 ± 27.3 degrees Celsius, and a density of 1.7 ± 0.1 grams per cubic centimeter. The polarizability of 16.3 ± 0.5 × 10⁻²⁴ cubic centimeters reflects the compound's electronic distribution and intermolecular interaction potential.

Comparative structural analysis with related heterocycles reveals the distinctive features of this particular isothiazole derivative. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) substituents creates a unique electronic environment that distinguishes it from simpler isothiazole derivatives. The carboxylic acid group enables salt formation, potentially improving bioavailability and providing synthetic handles for conjugation reactions with amines or alcohols, contrasting with ester derivatives that are prone to hydrolysis under physiological conditions.

Current research trends in isothiazole derivatives

Contemporary research in isothiazole chemistry has witnessed significant advancements in synthetic methodologies and applications, particularly in the last decade. Novel approaches to isothiazole synthesis have emerged, including photochemical permutation strategies that represent conceptually different approaches to heterocycle preparation. Recent studies demonstrate that photochemical irradiation can be used to alter the structure of thiazoles and isothiazoles in selective and predictable manners. Upon photoexcitation, these derivatives populate their π,π* singlet excited states, undergoing structural rearrangements that lead to overall permutation of the cyclic system and its substituents.

Modern synthetic strategies have expanded to include tandem processes for constructing functionalized isothiazoles through reaction cascades. These processes involve Pummerer-like rearrangements, nucleophilic condensation, and sulfenamide cyclization followed by concomitant elimination and dehydration under mild reaction conditions. Such methodologies provide isothiazoles bearing fluorine and other functional groups in good to excellent yields from readily available starting materials, significantly expanding the accessible chemical space for isothiazole derivatives.

The development of metal-catalyzed approaches has revolutionized isothiazole synthesis, with particular attention to environmentally sustainable "green chemistry" approaches. Comprehensive reviews highlight the use of isothiazole-metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous-alcoholic media. These methodologies address contemporary demands for sustainable synthetic chemistry while maintaining high efficiency and selectivity in product formation.

Table 1: Current Synthetic Approaches to Isothiazole Derivatives

Research trends in isothiazole applications have expanded significantly beyond traditional pharmaceutical applications. Recent investigations focus on isothiazole derivatives as building blocks for more complex heterocyclic compounds, with their unique structural features allowing chemists to explore new synthetic pathways and develop derivatives with enhanced properties. The antimicrobial and antifungal properties of isothiazole derivatives continue to attract research attention, with studies focusing on mechanisms of action where nitro groups undergo bioreduction to form reactive intermediates that interact with cellular components.

The integration of isothiazole scaffolds into drug discovery programs has intensified, with particular emphasis on anti-inflammatory and anticancer activities. Preliminary studies suggest that specific derivatives can inhibit inflammatory pathways, while case studies demonstrate significant cytotoxic activity against human cancer cell lines, with some derivatives showing lower inhibitory concentration values compared to standard chemotherapeutics. Industrial applications have expanded to include the production of dyes, pigments, and agricultural chemicals, where isothiazole derivatives serve as effective precursors and active components against plant pathogens.

Table 2: Contemporary Applications of Isothiazole Derivatives

| Application Area | Specific Examples | Key Properties | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory agents | Cytotoxic activity, pathway inhibition | |

| Agricultural Chemistry | Fungicides, herbicides | Efficacy against plant pathogens | |

| Materials Science | Dyes, pigments | Chemical structure compatibility | |

| Catalysis | Metal complexes for cross-coupling | Green chemistry applications |

Properties

IUPAC Name |

3-methyl-4-nitro-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-2-3(7(10)11)4(5(8)9)12-6-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGIXAWRDOXWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666423 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-53-4 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

- Preparation of 4-bromo-3-methyl-isothiazole: Bromination of the methylated isothiazole.

- Carboxylation: Nucleophilic substitution with carbonate or carboxylate salts under reflux conditions.

- Hydrolysis: Final acidification yields the target compound.

This route offers high yields and scalability, with reaction parameters optimized for industrial production.

Reaction Parameters and Optimization

| Parameter | Typical Range | Significance |

|---|---|---|

| Temperature | 0–5°C (nitration), 80–150°C (carboxylation) | Controls selectivity and reaction rate |

| Pressure | Atmospheric (for nitration), up to 10 atm (for CO₂) | Facilitates gas-liquid reactions |

| Reagent Stoichiometry | Slight excess of nitrating agents, controlled equivalents of CO₂ | Ensures complete reaction and minimizes by-products |

| Purification | Recrystallization from DMF, acetic acid, or ethanol | Achieves high purity of the final product |

Research Findings and Data Tables

Table 1: Summary of Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sequential functionalization | Methyl iodide, HNO₃/H₂SO₄, CO₂ | Mild to moderate temperatures, controlled pH | High selectivity, well-established | Multi-step process |

| Direct carboxylation | CO₂, catalysts | Elevated pressure and temperature | Fewer steps, scalable | Requires specialized equipment |

| Halogen-mediated | Bromination, carbonate salts | Reflux, inert atmosphere | High yield, suitable for industrial scale | Halogen handling hazards |

Research Data:

- Yield: Reported yields range from 65% to 85% depending on the method and scale.

- Purity: Purification via recrystallization yields compounds with >99% purity, confirmed by NMR and HPLC.

- Reaction Times: Nitration typically completes within 2–4 hours; carboxylation varies from 6–24 hours.

Notes on Method Selection

- Laboratory Synthesis: Sequential functionalization with careful temperature control during nitration and carboxylation is preferred.

- Industrial Production: Halogen-mediated routes with nucleophilic substitution are favored for their efficiency and scalability.

- Environmental Considerations: Use of greener reagents like CO₂ and minimized halogen waste are increasingly prioritized.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-isothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted isothiazole derivatives.

Scientific Research Applications

Chemistry

3-Methyl-4-nitro-isothiazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits antimicrobial and antifungal properties . Studies have focused on its mechanism of action, where the nitro group can be bioreduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Medicine

The compound is being investigated for its potential in drug development , particularly regarding:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives may inhibit inflammatory pathways.

- Anticancer Activity : Case studies have shown that certain derivatives display significant cytotoxic activity against human cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Industry

In industrial applications, 3-Methyl-4-nitro-isothiazole-5-carboxylic acid is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows it to act as an effective dye precursor.

- Agricultural Chemicals : The compound has been explored for use in developing fungicides and herbicides due to its efficacy against plant pathogens .

Case Study 1: Anticancer Activity

A study evaluated various thiazole derivatives related to 3-Methyl-4-nitro-isothiazole-5-carboxylic acid. The findings revealed that specific derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research focusing on testing derivatives against multiple bacterial strains showed that modifications in the isothiazole structure enhanced antimicrobial properties. These compounds were tested for their minimum inhibitory concentrations (MICs) against Gram-positive bacteria, demonstrating promising results for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The isothiazole ring can also interact with enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring System Variations

A. 5-Methyl-4-nitro-3-isoxazolecarboxylic acid (CAS 960225-75-6, )

- Structure: Isoxazole ring (oxygen instead of sulfur) with 5-Me, 4-NO₂, and 3-COOH.

- Key Differences :

- The isoxazole ring lacks sulfur, reducing aromatic thiazolectrophilicity and altering electronic properties.

- The nitro group at position 4 and carboxylic acid at position 3 (vs. position 5 in the target compound) result in distinct dipole moments and hydrogen-bonding capabilities.

- Synthesis : Likely involves nitration of a pre-functionalized isoxazole precursor, differing from isothiazole nitration pathways due to ring stability .

B. 5-Amino-3-methylisothiazole-4-carboxylic acid (CAS 22131-51-7, )

- Structure : Isothiazole ring with 3-Me, 4-COOH, and 5-NH₂.

- Key Differences: The amino group at position 5 (vs. Higher solubility in polar solvents compared to the nitro analog due to the NH₂ group’s hydrogen-bonding capacity.

- Biological Relevance: Amino-substituted isothiazoles are often intermediates in prodrug synthesis or enzyme inhibitors .

C. 5-Chloro-3-methylisothiazole-4-carbohydrazide ()

- Structure : Isothiazole ring with 3-Me, 5-Cl, and 4-carbohydrazide.

- Key Differences :

- The carbohydrazide group (vs. carboxylic acid) enhances lipophilicity, impacting membrane permeability.

- Chlorine at position 5 introduces steric and electronic effects distinct from nitro groups.

- Activity : Demonstrated antiproliferative activity against cancer cell lines, attributed to hydrazide-mediated metal chelation .

D. Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0, )

- Structure : Isoxazole ring with 5-Me, 4-COOEt.

- Key Differences :

- The ester group (vs. carboxylic acid) reduces polarity, altering pharmacokinetic properties.

- Lacks a nitro group, diminishing redox reactivity.

Physical and Spectral Properties

*Inferred from analogs; nitro groups typically show strong IR absorption at 1500–1600 cm⁻¹ .

Stability and Reactivity

- Nitro Group Stability: The nitro group in 3-methyl-4-nitro-isothiazole-5-COOH may undergo reduction to amino under biological conditions, unlike the stable chlorine in 5-chloro analogs .

- Carboxylic Acid Reactivity : The COOH group enables salt formation (improving bioavailability) and conjugation with amines or alcohols, contrasting with ester derivatives (e.g., Ethyl 5-methylisoxazole-4-carboxylate), which are prone to hydrolysis .

Biological Activity

3-Methyl-4-nitro-isothiazole-5-carboxylic acid is a compound belonging to the isothiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-4-nitro-isothiazole-5-carboxylic acid is . Its structure features a methyl group at the 3-position, a nitro group at the 4-position, and a carboxylic acid at the 5-position of the isothiazole ring. This specific arrangement of functional groups is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of isothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. A notable example includes derivatives with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus and other strains .

Anticancer Activity

The anticancer potential of thiazole derivatives, including those related to 3-Methyl-4-nitro-isothiazole-5-carboxylic acid, has been explored through various studies. For example, compounds with similar structures demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating potent activity . The presence of electron-donating groups, such as methyl groups on phenyl rings adjacent to the thiazole moiety, was found to enhance cytotoxicity significantly.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure influence biological activity. Key findings include:

- Methyl Substituents : The presence of methyl groups at specific positions enhances both antimicrobial and anticancer activities.

- Nitro Group : The nitro group at the 4-position appears to play a critical role in enhancing the compound's reactivity and biological efficacy.

- Carboxylic Acid Group : This functional group is essential for solubility and interaction with biological targets.

Table 1 summarizes some key findings from SAR studies related to thiazole compounds:

| Compound | Structure Features | Activity Type | IC50/MIC Values |

|---|---|---|---|

| Compound A | Methyl at position 3, Nitro at position 4 | Anticancer | <20 µg/mL |

| Compound B | Methyl at position 3, Ethyl ester at position 4 | Antimicrobial | MIC = 1.95 µg/mL |

| Compound C | Carboxylic acid at position 5 | Anticancer | IC50 = 1.61 µg/mL |

Case Study 1: Anticancer Activity

In a study examining various thiazole derivatives, compounds structurally related to 3-Methyl-4-nitro-isothiazole-5-carboxylic acid exhibited significant cytotoxic activity against human cancer cell lines. For example, certain derivatives showed IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on testing derivatives against multiple bacterial strains revealed that modifications in the thiazole structure led to enhanced antimicrobial properties. Compounds were tested for their MICs against Gram-positive bacteria, showing promising results that suggest further exploration for therapeutic applications .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-Methyl-4-nitro-isothiazole-5-carboxylic acid, and what critical parameters govern yield?

Answer:

The synthesis typically involves sequential functionalization of the isothiazole core. A general approach includes:

- Methylation and Nitration: Introduce the methyl group via alkylation, followed by nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration .

- Carboxylic Acid Formation: Oxidize a pre-existing side chain (e.g., hydroxymethyl or aldehyde) using KMnO₄ or CrO₃ under acidic conditions .

- Key Parameters: Reaction temperature (exothermic nitration requires strict cooling), stoichiometry of nitrating agents, and purification via recrystallization (e.g., using DMF/acetic acid mixtures) to isolate the product .

Basic: Which analytical techniques are optimal for structural elucidation and purity assessment?

Answer:

- X-ray Crystallography: Resolves nitro and carboxylic acid group orientations, as demonstrated for analogous isoxazole derivatives .

- NMR Spectroscopy: ¹H and ¹³C NMR identify methyl (δ 2.1–2.5 ppm), nitro (deshielded C-4), and carboxylic acid (δ ~170 ppm for ¹³C) groups. DEPT-135 clarifies quaternary carbons .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; mobile phases often combine acetonitrile and 0.1% TFA aqueous solution .

Advanced: How can nitration regioselectivity be enhanced to minimize byproducts?

Answer:

- Directed Nitration: Use steric or electronic directing groups. For example, pre-introducing a methyl group at C-3 can direct nitration to C-4 via steric hindrance .

- Catalytic Systems: Employ zeolites or sulfuric acid to stabilize transition states favoring C-4 nitration .

- In Situ Monitoring: Use FT-IR to track nitro group formation and adjust reaction time dynamically .

Advanced: How to resolve contradictions in reported bioactivity data between in vitro and in vivo models?

Answer:

- Metabolic Stability: Test compound stability in liver microsomes to identify rapid degradation in vivo, which may explain reduced efficacy .

- Formulation Adjustments: Use liposomal encapsulation or pro-drug strategies to enhance bioavailability, as seen in studies of similar nitro-heterocycles .

- Dose-Response Calibration: Compare in vitro IC₅₀ values with pharmacokinetic profiles (Cmax, AUC) to align dosing regimens .

Advanced: What are the primary degradation pathways under physiological conditions, and how can stability be improved?

Answer:

- Hydrolytic Degradation: The nitro group may undergo hydrolysis at high pH (>9), forming nitrite and carboxylic acid derivatives. Monitor via HPLC-MS .

- Thermal Stability: Decomposition above 80°C generates CO₂ and nitroso intermediates. Use TGA-DSC to identify safe storage temperatures .

- Mitigation Strategies: Store under inert gas (N₂) at 4°C in amber vials to prevent photolytic and oxidative degradation .

Advanced: How to validate the compound’s mechanism of action in enzyme inhibition assays?

Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Docking Studies: Use computational models (e.g., AutoDock) to predict binding interactions with target enzymes, focusing on nitro and carboxylate groups .

- Mutagenesis: Engineer enzyme active-site mutations (e.g., Ser→Ala) to confirm critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.